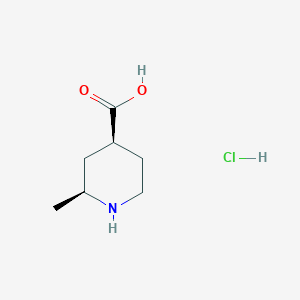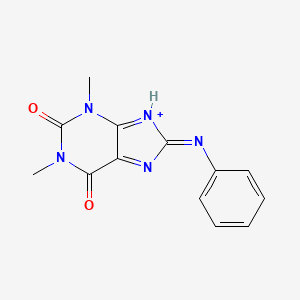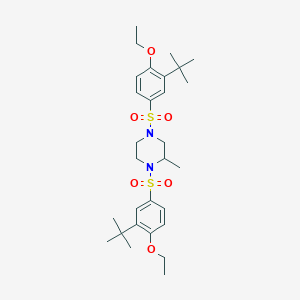
N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a long name. Let’s break it down:
- The core structure is a chromene ring system (a fused benzene and pyran ring).
- It contains a benzyl group (C₆H₅CH₂-) attached to one of the carbon atoms.
- The 6-chloro and 4-ethoxyphenyl substituents are also present.
- The carboxamide functional group (-CONH₂) is attached to the chromene ring.
- This compound may have interesting pharmacological properties due to its structural features.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can speculate on potential approaches based on similar reactions:
- One possible route could involve the condensation of an appropriate benzaldehyde with an ethyl-substituted chromene precursor, followed by chlorination and amidation.
- Industrial production methods would likely involve efficient and scalable processes, possibly using catalytic systems or flow chemistry.
Analyse Des Réactions Chimiques
- Reactions:
- Oxidation: The benzyl group could undergo oxidation to form benzaldehyde.
- Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution: The chloro group may participate in substitution reactions.
- Common reagents and conditions:
- Oxidation: Oxidizing agents like KMnO₄ or PCC.
- Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
- Substitution: Chlorination with Cl₂ or other chlorinating agents.
- Major products:
- Benzaldehyde, ethyl-substituted chromene derivatives, and the corresponding amide.
Applications De Recherche Scientifique
- Chemistry: Investigating the reactivity of this compound and its derivatives.
- Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
- Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry: Developing synthetic routes for large-scale production.
Mécanisme D'action
- The exact mechanism of action would depend on its specific targets. Hypothetically:
- It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar compounds might include other chromene derivatives, benzyl-substituted amides, or molecules with similar functional groups.
- Uniqueness: The combination of benzyl, chloro, ethoxyphenyl, and chromene moieties makes this compound distinctive.
Propriétés
Formule moléculaire |
C26H22ClNO4 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H22ClNO4/c1-3-31-20-11-9-19(10-12-20)28(16-18-7-5-4-6-8-18)26(30)25-15-23(29)21-14-22(27)17(2)13-24(21)32-25/h4-15H,3,16H2,1-2H3 |
Clé InChI |
XCHGMDJWLVAGLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)
![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)
![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)



